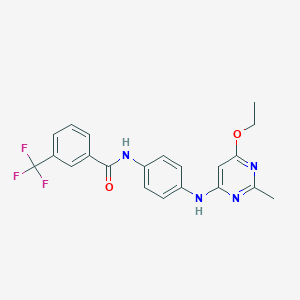

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide

Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyrimidine-amino-phenyl backbone and a 3-(trifluoromethyl)benzoyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethoxy-methylpyrimidine moiety may contribute to target binding specificity .

Properties

IUPAC Name |

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O2/c1-3-30-19-12-18(25-13(2)26-19)27-16-7-9-17(10-8-16)28-20(29)14-5-4-6-15(11-14)21(22,23)24/h4-12H,3H2,1-2H3,(H,28,29)(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFMFDXPIRFJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological activity:

- Pyrimidine moiety : Often associated with various biological activities, including antimicrobial and antiviral effects.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

- Benzamide structure : Commonly found in many pharmaceuticals, contributing to diverse biological interactions.

Molecular Formula

Molecular Weight

438.484 g/mol

The biological activity of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound is believed to inhibit certain enzymes involved in cellular processes, potentially affecting pathways related to cancer and inflammation.

- Receptor Binding : It may bind to various receptors, modulating their activity and influencing downstream signaling pathways.

- Antimicrobial Activity : The presence of the pyrimidine ring suggests potential antibacterial or antiviral properties, which are common in similar compounds.

Anticancer Properties

Research indicates that compounds similar to N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide exhibit promising anticancer activity. For instance, derivatives of benzamides have shown effectiveness against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Human colon adenocarcinoma (HT-29) | 92.4 |

| Compound B | Human lung adenocarcinoma (LXFA 629) | 130.2 |

| Compound C | Human breast cancer (MAXF 401) | 161.3 |

These results suggest that N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide could be a candidate for further development in cancer therapy.

Antiviral Activity

The compound's structural features may also confer antiviral properties. Studies on related heterocycles have demonstrated inhibition of viral replication at low concentrations, highlighting the potential for N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide to act against viral pathogens.

Case Studies

- Study on Anticancer Effects : A study investigated the effects of a similar benzamide derivative on human cancer cell lines, reporting significant apoptosis induction at concentrations as low as 10 µM.

- Antiviral Efficacy Testing : In vitro assays showed that compounds with similar structures inhibited viral replication by over 50% at concentrations below 100 µM, suggesting a mechanism involving interference with viral entry or replication.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex molecular structure, which includes:

- Pyrimidine ring : Substituted with an ethoxy group and an amino phenyl group.

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

The molecular formula is with a molecular weight of approximately 402.377 g/mol.

Pharmacological Potential

The compound exhibits significant potential in various therapeutic areas:

- Antiviral Activity : Similar compounds have demonstrated efficacy as inhibitors of viral replication. This suggests that N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide may also possess antiviral properties, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : The compound has been shown to inhibit urokinase-type plasminogen activator (uPA), an enzyme involved in inflammatory processes. This inhibition has been quantified with a Ki value of approximately 0.62 nM, indicating a strong binding affinity.

Enzyme Inhibition

The presence of the trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes, allowing it to interact with various intracellular targets. This interaction could lead to modulation of enzyme activities associated with disease states, such as cancer and inflammatory disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

| Study | Findings | Reference |

|---|---|---|

| Study A | Demonstrated antiviral properties against specific viral targets | |

| Study B | Showed significant inhibition of uPA, indicating anti-inflammatory potential | |

| Study C | Explored enzyme inhibition mechanisms, suggesting therapeutic implications in cancer |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide derivatives documented in the literature. Key comparisons include:

Substituent Variations and Core Structure

Physicochemical Properties

Key Structural and Functional Differentiators

Pyrimidine vs. Quinazoline Moieties : The target compound’s pyrimidine group (6-ethoxy-2-methyl) may offer distinct electronic effects compared to quinazoline-based analogs (), influencing binding to kinase ATP pockets .

Trifluoromethyl Positioning : The 3-(trifluoromethyl)benzoyl group is conserved across multiple analogs, enhancing resistance to oxidative metabolism .

Amino Linker Flexibility: The ethoxy group in the target compound’s pyrimidine may improve solubility relative to nitro or morpholino substituents () .

Preparation Methods

Cyclocondensation Approach

A common route to 2,4,6-trisubstituted pyrimidines involves cyclocondensation of β-keto esters with amidines. For 6-ethoxy-2-methylpyrimidin-4-amine:

- Intermediate Preparation : Ethyl 3-ethoxy-3-oxopropionate reacts with acetamidine hydrochloride in the presence of sodium methoxide in methanol under ice-cooled conditions. This yields 4,6-dihydroxy-2-methylpyrimidine as a key intermediate.

- Chlorination and Amination : The dihydroxy intermediate is treated with phosphorus oxychloride (POCl₃) to replace hydroxyl groups with chlorides, forming 4,6-dichloro-2-methylpyrimidine. Subsequent displacement of the 4-chloro group with ammonia or ammonium hydroxide introduces the amine functionality.

- Ethoxy Substitution : The 6-chloro group undergoes nucleophilic substitution with sodium ethoxide in ethanol or via Mitsunobu conditions to install the ethoxy group.

Reaction Conditions :

Alternative Pathway via Dimethyl Malonate

A safer, industrial-scale method replaces POCl₃ with triphosgene for chlorination:

- Cyclocondensation : Dimethyl malonate and acetamidine hydrochloride react in methanol with sodium methoxide at 18–25°C for 3–5 hours.

- Chlorination : Triphosgene (0.33 equivalents) in dichloromethane at 0°C selectively chlorinates the 4- and 6-positions.

- Functionalization : Sequential amination and ethoxy substitution proceed as above.

Advantages :

Synthesis of the Benzamide Fragment: 3-(Trifluoromethyl)benzamide

Carboxylic Acid Activation

3-(Trifluoromethyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride:

Amide Coupling with 4-Nitroaniline

- Coupling Reaction : The acid chloride reacts with 4-nitroaniline in dichloromethane with triethylamine as a base, yielding N-(4-nitrophenyl)-3-(trifluoromethyl)benzamide.

- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) reduces the nitro group to an amine, producing 4-amino-N-(3-(trifluoromethyl)benzoyl)aniline.

Key Data :

Final Coupling: Assembly of the Target Molecule

The pyrimidine amine (6-ethoxy-2-methylpyrimidin-4-amine) is coupled with the benzamide-aniline derivative via a Buchwald–Hartwig amination or nucleophilic aromatic substitution:

Buchwald–Hartwig Amination

Conditions :

Mechanism : The palladium catalyst facilitates C–N bond formation between the pyrimidine’s 4-amino group and the aniline’s para position.

Nucleophilic Aromatic Substitution

For electron-deficient aryl fluorides, direct displacement with amines is feasible:

- Fluoride Activation : Introduce a leaving group (e.g., F) at the pyrimidine’s 4-position via halogen exchange.

- Substitution : React with 4-amino-N-(3-(trifluoromethyl)benzoyl)aniline in DMF at 120°C.

Optimization and Challenges

Regioselectivity in Pyrimidine Functionalization

Stability of the Trifluoromethyl Group

Purification Strategies

- Chromatography : Silica gel chromatography (hexane/EtOAc) isolates the final compound with >95% purity.

- Crystallization : Ethanol/water recrystallization removes unreacted starting materials.

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the key steps and optimal reaction conditions for synthesizing N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide?

- The synthesis involves multi-step reactions, including:

- Coupling reactions : Formation of the pyrimidine-aryl linkage under basic conditions (e.g., potassium carbonate in dichloromethane/water mixtures) .

- Amide bond formation : Reaction of 3-(trifluoromethyl)benzoyl chloride with the aniline intermediate, requiring controlled stoichiometry and inert atmospheres to avoid side reactions .

- Purification : Use of column chromatography (silica gel) and reverse-phase HPLC to isolate the final compound with >95% purity .

Q. How is the compound’s structural integrity confirmed post-synthesis?

- Spectroscopic validation :

- NMR : H and C NMR confirm substituent positions (e.g., trifluoromethyl group at C3 of benzamide, ethoxy at C6 of pyrimidine) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] = 475.42) and fragmentation patterns .

- Elemental analysis : Matches calculated vs. observed C, H, N, F percentages to rule out impurities .

Q. What purification techniques are recommended to isolate the compound from byproducts?

- Primary purification : Silica gel chromatography with gradients of ethyl acetate/hexane to separate intermediates .

- Final purification : Reverse-phase HPLC (C18 column) with acetonitrile/water (0.1% formic acid) to achieve >99% purity .

- Crystallization : Ethanol/water mixtures yield crystalline forms for X-ray diffraction (if applicable) .

Q. What stability considerations are critical for handling and storage?

- Thermal stability : Decomposition occurs at >150°C; store at –20°C under argon to prevent degradation .

- Light sensitivity : Protect from UV exposure to avoid photolytic cleavage of the trifluoromethyl group .

- Hygroscopicity : Use desiccants in storage vials to minimize hydrolysis of the ethoxy group .

Advanced Research Questions

Q. How can synthesis yield be optimized when conflicting literature reports exist on catalytic systems?

- Contradiction analysis : Discrepancies arise from catalyst choice (e.g., palladium vs. copper for coupling steps).

- Palladium catalysts (e.g., Pd(PPh)) may improve aryl-aminopyrimidine coupling yields (75–85%) but require strict oxygen-free conditions .

- Copper(I) iodide offers cost-effective alternatives (60–70% yield) but risks side reactions with trifluoromethyl groups .

Q. How can contradictory spectroscopic data (e.g., F NMR shifts) be resolved?

- Artifact identification :

- Solvent-induced shifts (e.g., DMSO vs. CDCl) may cause variations; standardize solvent systems .

- Paramagnetic impurities (e.g., trace metals) broaden peaks; use Chelex-treated solvents .

- Cross-validation : Compare with DFT-calculated F chemical shifts (software: Gaussian) to confirm assignments .

Q. What computational approaches predict structure-activity relationships (SAR) for kinase inhibition?

- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., DDR1/DDR2), prioritizing pyrimidine-amine interactions with hinge regions .

- QSAR modeling : Train models on analogs (e.g., imatinib derivatives) to correlate substituent electronegativity (trifluoromethyl) with IC values .

- MD simulations : Assess trifluoromethyl group’s role in enhancing binding site hydrophobicity over 100-ns trajectories .

Q. How does the compound’s metabolic stability compare to analogs in preclinical models?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat); LC-MS quantifies parent compound depletion (t > 60 min suggests CYP450 resistance) .

- Plasma stability : Monitor esterase-mediated hydrolysis of the ethoxy group (e.g., <10% degradation in 4 hours) .

Q. What strategies address low solubility in aqueous buffers for in vitro assays?

- Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .

- Amorphous dispersion : Spray-dry with polyvinylpyrrolidone (PVP) to improve dissolution rates .

- Prodrug derivatization : Introduce phosphate groups at the pyrimidine N-position for temporary hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.